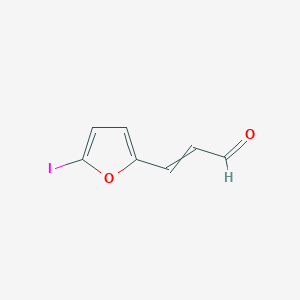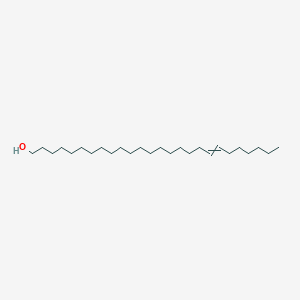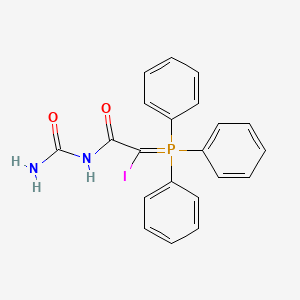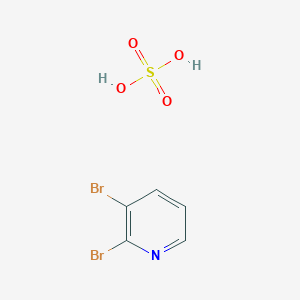![molecular formula C9H12O B14511025 Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- CAS No. 62702-89-0](/img/structure/B14511025.png)
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is a bicyclic organic compound with the molecular formula C9H12O. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of two fused rings. The presence of a double bond and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from a cyclopentene derivative through a series of steps including cycloaddition and subsequent functional group transformations .
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- are not widely documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the double bond and ketone group, making it less reactive.
Bicyclo[3.2.1]oct-2-en-8-one: Similar structure but different position of the double bond and ketone group.
Bicyclo[3.2.1]oct-3-en-2-one: Lacks the methyl group at the 4-position.
Uniqueness
Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Numéro CAS |
62702-89-0 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-methylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-9(10)8-3-2-7(6)5-8/h4,7-8H,2-3,5H2,1H3 |
Clé InChI |
FPPYDYAQKZHWRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)


![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)


![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


